molecular formula C6H7N3O2 B12360832 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-

2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-

Cat. No.: B12360832
M. Wt: 153.14 g/mol
InChI Key: VFPZEGLHGOWTMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be achieved through various organic synthesis methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.

Industrial Production Methods

For industrial-scale production, the compound can be synthesized using a similar approach but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methyl-3-oxo-2-pyrazinecarboxylic acid, while reduction may produce 5-methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxamide .

Scientific Research Applications

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of both a pyrazine ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-methyl-3-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2,4H,1H3,(H2,7,10)

InChI Key

VFPZEGLHGOWTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(N=C1)C(=O)N

Origin of Product

United States

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